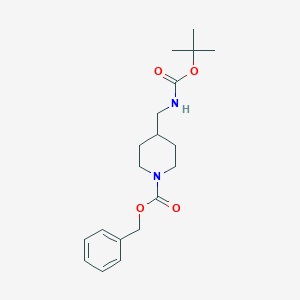

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20-13-15-9-11-21(12-10-15)18(23)24-14-16-7-5-4-6-8-16/h4-8,15H,9-14H2,1-3H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZERNIFFYYTUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635043 | |

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172348-56-0 | |

| Record name | Benzyl 4-{[(tert-butoxycarbonyl)amino]methyl}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Bifunctional Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine: Synthesis, Properties, and Applications

In the landscape of medicinal chemistry, piperidine derivatives are foundational scaffolds present in a multitude of pharmaceuticals.[1][2] Their conformational rigidity and synthetic tractability make them prized building blocks for constructing complex, biologically active molecules. This guide focuses on a particularly strategic derivative, tert-butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate , also known as 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

This compound is a quintessential example of a bifunctional linker, incorporating two of the most crucial amine-protecting groups in organic synthesis: the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. The deliberate placement of these groups—Boc on the exocyclic primary amine and Cbz on the endocyclic secondary amine—creates a system of orthogonal protection. This orthogonality is the cornerstone of its utility, allowing for the selective deprotection and sequential functionalization of either nitrogen atom, a critical capability in the multi-step synthesis of sophisticated drug candidates.[3]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this versatile intermediate.

Physicochemical Properties

While a dedicated CAS number for tert-butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate is not prominently listed in public databases, its properties can be calculated based on its structure. The properties of a key, commercially available precursor are also provided for reference.

| Property | Value (Calculated for Target Compound) | Value (Reference: 1-Boc-4-(aminomethyl)piperidine) |

| IUPAC Name | tert-butyl ((1-(benzyloxycarbonyl)piperidin-4-yl)methyl)carbamate | tert-butyl 4-(aminomethyl)piperidine-1-carboxylate |

| CAS Number | Not Found | 144222-22-0 |

| Molecular Formula | C₁₉H₂₈N₂O₄ | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 348.44 g/mol | 214.30 g/mol |

| Appearance | Predicted: White to off-white solid or viscous oil | Colorless to yellow liquid or low melting solid |

| Boiling Point | N/A | 237-238 °C |

| Density | N/A | 1.013 g/mL at 25 °C |

| Solubility | Predicted: Soluble in common organic solvents (DCM, EtOAc, MeOH) | Soluble in chloroform and methanol |

Synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

The most logical and efficient synthesis of the title compound begins with the commercially available intermediate, 1-Boc-4-(aminomethyl)piperidine . This strategy involves two primary transformations: the selective deprotection of the piperidine ring nitrogen followed by its reprotection with the Cbz group.

Synthetic Workflow Diagram

Caption: Synthetic pathway from a commercial precursor to the target compound.

Step 1: Selective Deprotection of 1-Boc-4-(aminomethyl)piperidine

Causality: The Boc group is highly susceptible to cleavage under acidic conditions, a property that makes it an ideal protecting group. The mechanism involves protonation of the carbamate's carbonyl oxygen, which facilitates the departure of the stable tert-butyl cation, leading to the formation of a carbamic acid that spontaneously decarboxylates to yield the free amine. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard reagent system for this transformation due to its efficacy and the volatility of the byproducts, simplifying purification.

Experimental Protocol:

-

Dissolution: Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate.

-

Reagent Addition: Add trifluoroacetic acid (TFA, 2.0-3.0 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize excess TFA.

-

Extraction: Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield tert-butyl (piperidin-4-ylmethyl)carbamate, which can often be used in the next step without further purification.

Step 2: Cbz Protection of the Piperidine Nitrogen

Causality: With the exocyclic primary amine still protected by the acid-stable Boc group, the now-free secondary amine of the piperidine ring can be selectively functionalized. Benzyl chloroformate (Cbz-Cl) is the classic reagent for introducing the Cbz group. The reaction is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of Cbz-Cl. A non-nucleophilic base, such as triethylamine (TEA), is required to scavenge the hydrochloric acid (HCl) byproduct, preventing the protonation of the starting amine and driving the reaction to completion.

Experimental Protocol:

-

Dissolution: Dissolve the crude tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq) from Step 1 in anhydrous DCM (approx. 0.2 M).

-

Base Addition: Add triethylamine (TEA, 1.5-2.0 eq) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, ensuring the internal temperature remains below 10 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor for completion by TLC or LC-MS.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Orthogonal Deprotection and Synthetic Applications

The primary value of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine lies in the differential chemical stability of its two protecting groups. This orthogonality allows for the selective unveiling of either amine, enabling directed, stepwise elaboration of the molecular scaffold.

Orthogonal Deprotection Pathways

Caption: Selective deprotection pathways for subsequent molecular elaboration.

Protocol 1: Selective Boc Group Removal (Acidic Cleavage)

This protocol regenerates the primary amine at the 4-position while leaving the Cbz group on the piperidine ring intact.

Experimental Protocol:

-

Dissolution: Dissolve 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine (1.0 eq) in anhydrous DCM (0.1-0.2 M).

-

Reagent Addition: Add TFA (5-10 eq) to the solution at room temperature.

-

Reaction: Stir for 1-2 hours, monitoring by TLC.

-

Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly or neutralized by partitioning between DCM and a mild aqueous base (e.g., NaHCO₃) to yield the free amine.

Protocol 2: Selective Cbz Group Removal (Catalytic Hydrogenolysis)

This protocol regenerates the secondary amine of the piperidine ring while the Boc group remains unaffected.

Causality: The Cbz group is cleaved by hydrogenolysis. In this reaction, a palladium on carbon (Pd/C) catalyst facilitates the reaction of molecular hydrogen (H₂) across the benzylic C-O bond, cleaving it to produce the free amine, toluene, and carbon dioxide. This method is exceptionally mild and orthogonal to the acid-labile Boc group.

Experimental Protocol:

-

Dissolution: Dissolve 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% by weight) to the solution under an inert atmosphere (e.g., Argon or Nitrogen).

-

Hydrogenation: Securely attach a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Evacuate the flask and backfill with H₂ three times to ensure an inert atmosphere is replaced by hydrogen.

-

Reaction: Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-16 hours. Monitor progress by TLC or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; the filter cake should not be allowed to dry completely and should be quenched with water.

-

Purification: Rinse the filter cake with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to yield the desired product, tert-butyl (piperidin-4-ylmethyl)carbamate.

Conclusion

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine represents a highly valuable and strategically designed synthetic intermediate. Its embedded orthogonality provides chemists with precise control over sequential bond formation, which is essential for building the complex architectures required for modern therapeutic agents. The robust and well-documented protocols for its synthesis and selective deprotection make it an indispensable tool for professionals in drug discovery and development, enabling the efficient and directed synthesis of novel piperidine-based compounds.

References

- BenchChem. (2025).

- Sigma-Aldrich. 1-Boc-4-(aminomethyl)piperidine 97%.

- ChemBK. (2024). 1-Boc-4-aminomethyl-piperidine.

- Master Organic Chemistry. Amine Protection and Deprotection.

- Creative Proteomics. (2023). Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups.

- PubChem. Tert-butyl (piperidin-4-ylmethyl)carbamate.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Abdelshaheed, M. M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines.

- Belokon, Y. N., et al. (2018).

- NINGBO INNO PHARMCHEM CO.,LTD. (2024).

- NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid.

Sources

A Technical Guide to 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine: Properties, Synthesis, and Applications in Medicinal Chemistry

Abstract and Strategic Importance

The piperidine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous pharmaceuticals and natural alkaloids.[1] Its conformational rigidity and synthetic tractability make it an ideal framework for the design of novel therapeutics.[1] Within this important class of molecules, 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine (CAS No: 172348-56-0) emerges as a particularly valuable synthetic building block.

This guide provides an in-depth technical overview of this compound, intended for researchers and drug development professionals. The strategic utility of this molecule lies in its bifunctional nature, featuring two distinct amine groups protected by orthogonal protecting groups: the Carboxybenzyl (Cbz) group on the piperidine nitrogen and the tert-Butoxycarbonyl (Boc) group on the exocyclic aminomethyl function. This orthogonal arrangement permits the selective deprotection and sequential functionalization of each nitrogen atom, enabling the controlled, stepwise assembly of complex molecular architectures essential for modern drug discovery.

Physicochemical and Structural Properties

The fundamental characteristics of a synthetic intermediate are critical for its effective use in multi-step syntheses. The properties of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine are summarized below.

| Property | Value | Source |

| IUPAC Name | Benzyl 4-((((tert-butoxy)carbonyl)amino)methyl)piperidine-1-carboxylate | Inferred from structure |

| CAS Number | 172348-56-0 | [2] |

| Molecular Formula | C₁₉H₂₈N₂O₄ | [2] |

| Molecular Weight | 348.44 g/mol | [2][3] |

| Exact Mass | 348.2049 Da | N/A |

| Appearance | White to off-white solid (typical) | N/A |

| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate) | N/A |

Synthesis and Quality Control Workflow

The synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a prime example of a strategic protecting group application. The goal is to orthogonally protect the two primary amine functionalities of a precursor to allow for selective, downstream chemical modifications.

Synthetic Principle: Orthogonal Protection

The core of the synthetic strategy relies on the differential reactivity and cleavage conditions of the Cbz and Boc protecting groups:

-

Boc (tert-Butoxycarbonyl) Group: This group is labile under acidic conditions (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM)). It is stable to hydrogenolysis and mild base.

-

Cbz (Carboxybenzyl) Group: This group is classically removed under catalytic hydrogenolysis conditions (e.g., H₂ gas with a Palladium catalyst). It is stable to the acidic conditions used to remove Boc groups.

This difference allows a chemist to unmask one amine for reaction while the other remains protected, a crucial capability in constructing complex drug candidates.

Proposed Synthetic Workflow

A logical and efficient synthesis begins with a commercially available, differentially protected piperidine derivative or can be achieved through a two-step process from a simpler precursor. A common and illustrative route starts from 1-Boc-4-(aminomethyl)piperidine.

Caption: Synthetic pathway for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Experimental Protocol

Objective: To synthesize 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine from 1-Boc-4-(aminomethyl)piperidine.

Step 1: Boc Deprotection to yield 4-(Aminomethyl)piperidine

-

Dissolve 1-Boc-4-(aminomethyl)piperidine (1.0 eq) in a suitable solvent such as 1,4-Dioxane or Dichloromethane (DCM).

-

Add an excess of strong acid (e.g., 4M HCl in Dioxane or 20% TFA in DCM) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo. The resulting salt is typically used in the next step without further purification after basification.

Step 2: Selective Cbz-protection of the ring nitrogen

-

Dissolve the crude 4-(aminomethyl)piperidine salt in DCM and cool to 0°C.

-

Add a suitable base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (approx. 2.5 eq), to neutralize the salt and act as a proton scavenger.

-

Slowly add Benzyl Chloroformate (Cbz-Cl) (1.0-1.1 eq) dropwise, maintaining the temperature at 0°C. The endocyclic secondary amine is significantly more nucleophilic than the primary exocyclic amine, leading to high selectivity.

-

Allow the reaction to stir for 12-16 hours, warming to room temperature.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 1-Cbz-4-(aminomethyl)piperidine.

Step 3: Boc-protection of the exocyclic amine

-

Dissolve the crude product from Step 2 in DCM.

-

Add triethylamine (1.5 eq) followed by Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq).

-

Stir the reaction at room temperature for 4-6 hours until completion is confirmed by LC-MS.

-

Wash the mixture sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase, concentrate, and purify the residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the final product.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for reaction monitoring and final confirmation. The analysis should show a major peak corresponding to the product's mass. Expected ion: [M+H]⁺ ≈ 349.2.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

-

¹H NMR: Expect to see characteristic signals for the aromatic protons of the Cbz group (~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the nine equivalent protons of the t-butyl group of the Boc protector (~1.4 ppm), and complex multiplets for the piperidine and methyl protons.

-

¹³C NMR: Will show characteristic peaks for the carbonyls of both the Cbz and Boc groups, as well as the aromatic and aliphatic carbons.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically exceed 95% for use in drug discovery applications.[4]

Applications in Research and Drug Development

The utility of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is not as a final drug but as a high-value intermediate for building more complex molecules. Piperidine derivatives are integral to drugs targeting a wide array of diseases.[1] Precursors like 1-Boc-4-(aminomethyl)piperidine are used in synthesizing potential therapeutics including:

-

Kinesin spindle protein inhibitors for anticancer applications.

-

GPR119 agonists with antidiabetic potential.

-

Pim-1 kinase inhibitors.

-

Aspartic acid protease inhibitors.

The title compound enables advanced synthetic strategies through its orthogonal protecting groups.

Caption: Selective functionalization enabled by orthogonal protection.

This schematic illustrates the core value proposition: a researcher can selectively deprotect either the Boc-protected side chain to add a functional group "R1" or the Cbz-protected ring nitrogen to add "R2". This allows for the synthesis of diverse chemical libraries from a single, advanced intermediate, accelerating the structure-activity relationship (SAR) studies that are fundamental to drug discovery.

Conclusion

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is more than a simple chemical; it is a strategic tool for medicinal chemists. Its precisely defined structure, characterized by a molecular weight of approximately 348.44 g/mol , and its orthogonally protected functional groups provide a reliable and versatile platform for the synthesis of novel piperidine-containing drug candidates. Understanding its properties, synthesis, and the strategic application of its protecting groups is essential for leveraging its full potential in the development of next-generation therapeutics.

References

-

PubChem. Benzyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Available from: [Link]

-

PubChem. 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic acid. Available from: [Link]

-

Cas Number Lookup. BENZYL 4-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)PIPERIDINE-1-CARBOXYLATE molecular information. Available from: [Link]

-

Chemsrc. 1-Boc-4-(Aminomethyl)piperidine | CAS#:144222-22-0. Available from: [Link]

-

Pharmaffiliates. 1-Benzyl-4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylic Acid. Available from: [Link]

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Available from: [Link]

-

BuyersGuideChem. 1-Boc-4-Amino-4-aminomethylpiperidine. Available from: [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

-

PubChem. 4-(N-Boc-amino)piperidine. Available from: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine [allbiopharm.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. Benzyl 4-{[(tert-butoxy)carbonyl]amino}-4-methylpiperidine-1-carboxylate [synhet.com]

An In-depth Technical Guide to the Structure Elucidation of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

This guide provides a comprehensive technical overview for the structural elucidation of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, a substituted piperidine derivative incorporating two critical amine-protecting groups: Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the analytical methodologies used to confirm the chemical structure of such compounds. We will explore the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, emphasizing the rationale behind experimental choices and the interpretation of spectral data.

Introduction: The Structural Significance of Protected Piperidines

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in medicinal chemistry. The precise control of reactivity and regioselectivity during the synthesis of complex molecules often necessitates the use of protecting groups. In the case of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, the orthogonal Cbz and Boc groups allow for selective deprotection, making it a valuable intermediate in multi-step synthetic pathways. Verifying the successful and correct installation of these groups on the piperidine core is paramount to ensuring the integrity of subsequent chemical transformations.

Analytical Strategy: A Multi-faceted Approach

The unambiguous confirmation of the structure of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine relies on a synergistic application of several analytical techniques. No single method provides all the necessary information, but together they form a self-validating system for structural confirmation.

Our analytical workflow is as follows:

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structure Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for the complete assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine. These predictions are based on the analysis of structurally similar compounds, including N-Cbz-piperidines and N-Boc protected amines. The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-Ar (Cbz) | 7.25 - 7.40 | m | 5H |

| H-Benzylic (Cbz) | ~5.15 | s | 2H |

| H-2', H-6' (ax) | ~2.80 - 3.00 | m | 2H |

| H-2', H-6' (eq) | ~4.00 - 4.20 | m | 2H |

| H-3', H-5' (ax) | ~1.10 - 1.30 | m | 2H |

| H-3', H-5' (eq) | ~1.70 - 1.90 | m | 2H |

| H-4' | ~1.40 - 1.60 | m | 1H |

| H-7' | ~2.95 - 3.15 | t | 2H |

| NH (Boc) | ~4.80 - 5.00 | br s | 1H |

| t-Butyl (Boc) | ~1.45 | s | 9H |

Table 2: Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O (Cbz) | ~155.5 |

| C-Ar (ipso, Cbz) | ~137.0 |

| C-Ar (ortho, Cbz) | ~128.5 |

| C-Ar (meta, Cbz) | ~128.0 |

| C-Ar (para, Cbz) | ~127.8 |

| C-Benzylic (Cbz) | ~67.0 |

| C-2', C-6' | ~44.0 |

| C-3', C-5' | ~29.0 |

| C-4' | ~36.0 |

| C-7' | ~46.0 |

| C=O (Boc) | ~156.0 |

| C (t-Butyl, Boc) | ~79.5 |

| CH₃ (t-Butyl, Boc) | ~28.5 |

Experimental Protocols for NMR Analysis

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid poor spectral resolution.

1D NMR Acquisition (¹H and ¹³C):

-

¹H NMR: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 10 ppm.

-

¹³C NMR: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H experiment.

2D NMR Acquisition (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It is invaluable for identifying adjacent protons in the piperidine ring and the aminomethyl side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It provides a definitive link between the ¹H and ¹³C assignments.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for identifying quaternary carbons (like the carbonyls and the ipso-carbon of the Boc group) and for piecing together the molecular fragments.

Interpreting the NMR Data: A Step-by-Step Elucidation

-

Identify Key Functional Groups: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the Cbz group (7.25-7.40 ppm), the benzylic protons of the Cbz group (~5.15 ppm), and the nine equivalent protons of the t-butyl group of the Boc moiety (~1.45 ppm). The ¹³C NMR will show two carbonyl signals in the 155-156 ppm range.

-

Assign the Piperidine Ring Protons and Carbons: The COSY spectrum will reveal the connectivity of the piperidine ring protons. For instance, the protons at C-2' will show a correlation to the protons at C-3', which in turn will correlate with the proton at C-4'. The HSQC spectrum will then link these proton signals to their corresponding carbon signals.

-

Connect the Substituents to the Piperidine Ring: The HMBC spectrum is critical for this step.

-

The benzylic protons of the Cbz group (~5.15 ppm) should show a correlation to the C-2' and C-6' carbons of the piperidine ring, confirming the attachment of the Cbz group to the piperidine nitrogen.

-

The protons of the aminomethyl group (H-7', ~3.05 ppm) should show a correlation to the C-4' carbon of the piperidine ring, confirming the position of this substituent.

-

The same aminomethyl protons should also show a correlation to the carbonyl carbon of the Boc group (~156.0 ppm), confirming the presence of the Boc protection on the exocyclic amine.

-

Part 2: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain further structural information through the analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for this type of molecule, as it typically produces a protonated molecular ion [M+H]⁺.

Expected Molecular Ion: For C₁₉H₂₈N₂O₄, the monoisotopic mass is 348.2049 g/mol . In positive ion ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 349.2127.

Experimental Protocol for ESI-MS:

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample directly into the ESI source or introduce it via liquid chromatography (LC).

-

Acquire a full scan mass spectrum in positive ion mode.

-

To obtain fragmentation data, perform a tandem mass spectrometry (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Predicted Fragmentation Pattern: The fragmentation of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine in MS/MS is expected to be dominated by the loss of the protecting groups and cleavage of the piperidine ring.

Table 3: Predicted MS/MS Fragment Ions

| m/z | Proposed Fragment Structure/Loss |

| 293.18 | [M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group) |

| 249.15 | [M+H - Boc-OH]⁺ (Loss of the entire Boc group) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion from the Cbz group) |

| 57.07 | [C₄H₉]⁺ (tert-Butyl cation from the Boc group) |

The observation of the correct molecular ion and these characteristic fragment ions provides strong evidence for the proposed structure. The loss of 56 Da (isobutylene) is a hallmark of the Boc group.[1] The presence of a fragment at m/z 91 is characteristic of the benzyl group from the Cbz moiety.

Part 3: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

Infrared spectroscopy is a rapid and simple method for identifying the presence of key functional groups within a molecule.

Experimental Protocol for FTIR:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for a liquid or low-melting solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

Expected Characteristic Absorption Bands: The IR spectrum of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is expected to show characteristic absorption bands for the N-H, C=O, and C-O bonds of the two carbamate groups, as well as the C-H bonds of the aliphatic and aromatic portions of the molecule.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 | N-H stretch | Amide (Boc) |

| 3030 - 3080 | C-H stretch (sp²) | Aromatic (Cbz) |

| 2850 - 2980 | C-H stretch (sp³) | Aliphatic |

| ~1690 - 1710 | C=O stretch (asymmetric) | Carbamate (Cbz & Boc) |

| ~1520 | N-H bend | Amide (Boc) |

| ~1250 | C-O stretch | Carbamate (Boc) |

| ~1170 | C-O stretch | Carbamate (Cbz) |

| 690 - 770 | C-H bend (out-of-plane) | Aromatic (Cbz) |

The presence of two distinct carbonyl stretching frequencies may be observed due to the different electronic environments of the Cbz and Boc groups. The N-H stretching frequency confirms the presence of the secondary amide of the Boc-protected amine.

Conclusion

The structural elucidation of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine requires a coordinated analytical approach. ¹H and ¹³C NMR, in conjunction with 2D techniques like COSY, HSQC, and HMBC, provide a detailed map of the carbon-hydrogen framework and the connectivity of the various structural components. Mass spectrometry confirms the molecular weight and offers additional structural clues through fragmentation analysis. Finally, infrared spectroscopy provides a rapid confirmation of the key functional groups present in the molecule. By integrating the data from these three powerful analytical techniques, the structure of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine can be unambiguously confirmed with a high degree of confidence.

References

- Vertex AI Search, Grounding API Redirect. (n.d.).

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION - TriazineTriamine derived Porous Organic Polymer supported Copper Nanoparticles (Cu-. NPs@TzTa-POP)

- BenchChem. (2025).

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Benzylcarbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

-

PubMed. (n.d.). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl carbanilate. In NIST Chemistry WebBook. Retrieved from [Link]

- ResearchGate. (n.d.). Correlations in the HSQC and HMBC spectra of 19.

- ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

- Reddit. (2023).

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

- NIH. (n.d.).

- OSTI.GOV. (2018).

- NIH. (n.d.).

-

UMass OWL. (n.d.). IR Group Frequencies. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Chemistry LibreTexts. (2022).

-

PubChem. (n.d.). 4-Aminomethyl-1-N-Cbz-piperidine. Retrieved from [Link]

- CEITEC. (n.d.).

- ResearchGate. (n.d.).

- Maricopa Open Digital Press. (n.d.).

- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.

- PubMed Central. (2011).

- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.

-

PubChem. (n.d.). 4-Amino-1-Boc-piperidine. Retrieved from [Link]

- NIH. (n.d.). 1-Benzyl-4-piperidylamine. In PubChem.

- YouTube. (2017). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2).

- SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine - Optional[13C NMR] - Spectrum.

- ResearchGate. (2021). (PDF)

- Chemsrc. (2025). 1-Boc-4-(Aminomethyl)piperidine.

- MedChemExpress. (n.d.). 1-Boc-4-(aminomethyl)piperidine.

- PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD)

Sources

An In-depth Technical Guide to the Synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Introduction

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a privileged structure, appearing in a vast array of therapeutic agents. Its conformational properties and ability to engage in key biological interactions make it an invaluable building block. The strategic functionalization of this core often requires precise control over reactive sites, a challenge elegantly met through the use of protecting groups.

This technical guide provides a comprehensive exploration of the synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine , a bifunctional and orthogonally protected building block of significant utility. The presence of two distinct carbamate protecting groups, the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, allows for the selective deprotection and subsequent derivatization of either the exocyclic primary amine or the endocyclic secondary amine.[1][2][3][4] This "orthogonal" protection scheme is a cornerstone of complex molecular construction, particularly in peptide synthesis and the development of intricate molecular probes and drug candidates.[2][5][6]

This document is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but a field-proven rationale for the synthetic choices, detailed experimental procedures, and robust analytical validation methods.

I. Synthetic Strategy and Mechanistic Rationale

The synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is most reliably achieved through a sequential, two-step protection of the commercially available starting material, 4-(aminomethyl)piperidine. This diamine possesses two nucleophilic nitrogen atoms of differing reactivity: a primary amine on the exocyclic methyl group and a secondary amine within the piperidine ring.

The Principle of Orthogonal Protection

The core of our strategy relies on the differential lability of the Boc and Cbz protecting groups.[1][7]

-

Boc (tert-butoxycarbonyl): This group is stable to a wide range of conditions but is readily cleaved under moderate acidic conditions, typically with trifluoroacetic acid (TFA).[1][7][]

-

Cbz (Benzyloxycarbonyl): This group is stable to the acidic and basic conditions often used in peptide synthesis but is selectively removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[5][7][9]

This orthogonality ensures that one amine can be unmasked for further reaction while the other remains protected, a critical capability for multi-step synthetic campaigns.[2][3]

Strategic Rationale for the Synthetic Sequence

-

Step 1: Selective Boc Protection of the Primary Amine. The synthesis commences with the protection of the primary amine of 4-(aminomethyl)piperidine. Primary amines are generally more nucleophilic and less sterically hindered than secondary amines, allowing for a degree of selective protection. By using a slight excess of the diamine relative to the Boc-anhydride reagent, we can favor mono-protection and minimize the formation of the di-Boc byproduct. The reaction is a nucleophilic acyl substitution where the amine attacks a carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A base, such as triethylamine (Et₃N) or sodium bicarbonate, is employed to neutralize the acidic byproduct and maintain the amine's nucleophilicity.[10]

-

Step 2: Cbz Protection of the Secondary Amine. With the primary amine successfully masked as its Boc-carbamate, the remaining secondary amine of the piperidine ring is protected. This is achieved through reaction with benzyl chloroformate (Cbz-Cl), again in the presence of a base.[10] The resulting product is the target molecule, possessing two distinct and selectively removable protecting groups.

The following diagram illustrates the overall synthetic pathway.

Caption: Overall two-step synthesis scheme.

II. Detailed Experimental Protocol

Disclaimer: All procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of tert-butyl ((piperidin-4-yl)methyl)carbamate (1-N-Boc-4-(aminomethyl)piperidine)

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(aminomethyl)piperidine (1.0 eq). Dilute with a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq) in the same solvent. Add the (Boc)₂O solution dropwise to the stirred amine solution over 30-60 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer two more times with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the intermediate as a white solid or oil.[11]

Step 2: Synthesis of benzyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1-carboxylate (1-N-Cbz-4-N-(Boc-aminomethyl)piperidine)

-

Reaction Setup: Dissolve the purified tert-butyl ((piperidin-4-yl)methyl)carbamate (1.0 eq) from Step 1 in DCM. Add triethylamine (Et₃N) (1.2 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction to completion by TLC.[10]

-

Workup:

-

Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄.

-

-

Purification: Filter and concentrate the solution under reduced pressure. The crude residue is then purified by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the final product, 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

The generalized laboratory workflow is depicted below.

Caption: Standard laboratory workflow for synthesis.

III. Quantitative Data and Characterization

Table 1: Reagent Stoichiometry (Illustrative Example)

| Step | Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (Example) |

| 1 | 4-(Aminomethyl)piperidine | 114.19 | 1.0 | 5.00 g |

| Di-tert-butyl dicarbonate | 218.25 | 0.95 | 8.98 g | |

| 2 | Intermediate from Step 1 | 214.31 | 1.0 | 5.00 g |

| Benzyl Chloroformate | 170.59 | 1.1 | 4.38 g | |

| Triethylamine | 101.19 | 1.2 | 2.83 g |

Note: Yields are highly dependent on reaction scale and purification efficiency. Typical yields for these steps range from 70-90%.

Analytical Characterization of Final Product

The identity and purity of the synthesized 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine must be confirmed through rigorous analytical methods.

-

Chemical Formula: C₂₀H₃₀N₂O₄

-

Molecular Weight: 378.47 g/mol

Expected Analytical Data:

-

¹H NMR Spectroscopy (CDCl₃, 400 MHz):

-

δ ~7.35 ppm (m, 5H, Ar-H of Cbz)

-

δ ~5.13 ppm (s, 2H, -O-CH₂ -Ph of Cbz)

-

δ ~4.70 ppm (br s, 1H, -NH -Boc)

-

δ ~4.15 ppm (br d, 2H, piperidine ring protons adjacent to N-Cbz)

-

δ ~2.95 ppm (t, 2H, -CH₂ -NHBoc)

-

δ ~2.80 ppm (br t, 2H, piperidine ring protons adjacent to N-Cbz)

-

δ ~1.70-1.85 ppm (m, 3H, piperidine ring protons)

-

δ 1.44 ppm (s, 9H, -C(CH₃ )₃ of Boc)

-

δ ~1.10-1.25 ppm (m, 2H, piperidine ring protons)

-

-

¹³C NMR Spectroscopy (CDCl₃, 101 MHz):

-

δ ~156.0 (C=O, Boc)

-

δ ~155.2 (C=O, Cbz)

-

δ ~136.8 (Ar-C, Cbz)

-

δ ~128.5, 128.0, 127.9 (Ar-CH, Cbz)

-

δ ~79.2 (-C (CH₃)₃, Boc)

-

δ ~67.1 (-O-C H₂-Ph, Cbz)

-

δ ~46.0 (piperidine C-H₂)

-

δ ~44.2 (piperidine C-H₂)

-

δ ~36.5 (piperidine CH)

-

δ ~29.7 (piperidine C-H₂)

-

δ ~28.4 (-C(C H₃)₃, Boc)

-

-

Mass Spectrometry (ESI+):

-

Expected m/z for [M+H]⁺: 379.2

-

Expected m/z for [M+Na]⁺: 401.2

-

-

Purity Assessment:

-

HPLC/GC: Purity should be ≥95% as determined by High-Performance Liquid Chromatography or Gas Chromatography.[12]

-

Appearance: White to off-white solid.

-

IV. Conclusion

The synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine via a two-step sequential protection strategy is a robust and reliable method for producing this highly valuable synthetic intermediate. The causality behind the choice of an orthogonal protection scheme, coupled with a detailed and validated experimental protocol, provides a clear pathway for researchers to access this building block. The ability to selectively deprotect either nitrogen atom opens a gateway to a multitude of complex molecular architectures, solidifying the importance of this compound in the toolkit of the modern synthetic and medicinal chemist.

References

- A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem. [URL: https://www.benchchem.com/comparative-guide-protecting-groups-peptide-synthesis-fmoc-boc-cbz]

- The Protective Power of Cbz: N-Cbz-Piperidine-2-carboxylic Acid in Modern Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/the-protective-power-of-cbz-n-cbz-piperidine-2-carboxylic-acid-in-modern-synthesis]

- 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5431383_EN.htm]

- Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/synthesis-of-n-methyl-1-piperidin-4-yl-methanamine-a-technical-guide]

- 1-Boc-4-(aminomethyl)piperidine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/641472]

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-11.html]

- 1-Boc-4-(aminomethyl)piperidine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/GB/en/product/aldrich/641472]

- Protecting Groups in Peptide Synthesis. Biosynth. [URL: https://www.biosynth.com/storage/49/downloads/5f36862544254_biosynth-peptide-synthesis-protecting-groups.pdf]

- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7378775/]

- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences. [URL: https://www.bocsci.

- 4-(Aminomethyl)piperidine | 7144-05-0. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8261361.htm]

- Peptide synthesis: Protecting groups for amine and carboxyl functionality. YouTube. [URL: https://www.youtube.

- 144222-22-0 Cas No. | 4-(Aminomethyl)piperidine, N1-BOC protected. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/144222-22-0]

- Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cc/d0cc02976a]

- Characterizing the Purity of 1-Boc-4-(aminomethyl)piperidine: A Comparative Guide to GC Analysis. Benchchem. [URL: https://www.benchchem.

- Cas 478646-33-2,(S)-3-N-CBZ-AMINO-PIPERIDINE. lookchem. [URL: https://www.lookchem.com/cas-478/478646-33-2.html]

- 10314-98-4 Cas No. | Piperidine-4-carboxylic acid, N-CBZ protected. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/10314-98-4]

- 4-Boc-aminomethyl-piperidine 97%. AChemBlock. [URL: https://www.achemblock.com/products/A-115.html]

- 1-Boc-4-(aminomethyl)piperidine(144222-22-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_144222-22-0_1HNMR_En.htm]

- Method for synthesizing 1-boc-4-aminopiperidine. Google Patents. [URL: https://patents.google.

- Method for preparing 4-Boc-aminopiperidine. Google Patents. [URL: https://patents.google.

- Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester. ChemicalBook. [URL: https://www.chemicalbook.com/article/synthesis-of-n-boc-piperidine-4-carboxylic-acid-methyl-ester.htm]

- Synthesis method of 1-teriary butoxy carbonyl-4-piperidone. Google Patents. [URL: https://patents.google.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [URL: https://etheses.whiterose.ac.uk/163/1/uk_bl_ethos_490510.pdf]

- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v79p0198]

- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. [URL: https://scholarlypublications.universiteitleiden.nl/access/item%3A2718957/download]

- A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. Benchchem. [URL: https://www.benchchem.com/a-comparative-guide-to-amine-protecting-groups-for-4-anilino-piperidine]

- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15203141/]

- 1-Cbz-4-aminomethylpiperidine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3432447549]

- 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/Spectrum_7144-05-0_1HNMR_En.htm]

- Certificate of Analysis - 4-Boc-aminomethyl-piperidine. MedchemExpress.com. [URL: https://www.medchemexpress.com/MedChemExpress.com/product_pic/hy-40008-249384-coa.pdf]

- Cbz-Protected Amino Groups. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/amino/cbz-amines.htm]

- Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.

- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [URL: https://chemrevlett.com/article_135914_9107775276e026118d09f7a73f8a9a4b.pdf]

- Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. biosynth.com [biosynth.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nbinno.com [nbinno.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Cbz-Protected Amino Groups [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Boc-4-(aminomethyl)piperidine CAS#: 144222-22-0 [m.chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, a key intermediate in medicinal chemistry. As a senior application scientist, the following sections synthesize foundational chemical data with practical, field-proven insights to empower researchers in its effective utilization.

Introduction: A Versatile Scaffold in Drug Discovery

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine (CAS No. 172348-56-0) is a bifunctionally protected piperidine derivative. Its structure is strategically designed for sequential chemical modifications, making it a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. The piperidine core is a prevalent motif in many approved drugs due to its favorable pharmacokinetic properties. The orthogonal protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), allow for selective deprotection and subsequent functionalization of the two nitrogen atoms, enabling the construction of diverse chemical libraries for drug screening.

Physicochemical Properties

While extensive experimental data for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is not widely available in the public domain, its fundamental properties can be reliably predicted based on its chemical structure and the known characteristics of its constituent functional groups.

| Property | Value | Source |

| CAS Number | 172348-56-0 | Supplier Data |

| Molecular Formula | C₁₉H₂₈N₂O₄ | Supplier Data |

| Molecular Weight | 348.44 g/mol | Supplier Data |

| Appearance | Expected to be a solid or oil | Inferred |

| Solubility | Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred |

| Storage Conditions | Store at -4°C for short-term (1-2 weeks) and -20°C for long-term (1-2 years). | Inferred from supplier data |

Note: The appearance and solubility are inferred based on the properties of the precursor and the nature of the Cbz and Boc protecting groups.

Synthesis and Purification: A Representative Protocol

The synthesis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is most logically achieved through the N-Cbz protection of its readily available precursor, 1-Boc-4-(aminomethyl)piperidine. This is a standard and robust chemical transformation.

Synthesis Workflow

Caption: Synthetic workflow for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Detailed Experimental Protocol

Materials:

-

1-Boc-4-(aminomethyl)piperidine (1.0 eq)

-

Benzyl Chloroformate (Cbz-Cl, 1.05 eq)

-

Triethylamine (TEA, 1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Eluent (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-Boc-4-(aminomethyl)piperidine and dissolve in anhydrous dichloromethane.

-

Basification: Add triethylamine to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate to the stirred solution at 0°C. The slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the protons of the Boc group (a singlet around 1.4 ppm), the Cbz group (aromatic protons between 7.2-7.4 ppm and a singlet for the benzylic protons around 5.1 ppm), and the piperidine ring protons.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbons of both the Boc and Cbz groups, the aromatic carbons of the benzyl group, and the carbons of the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of both carbamate groups, and C-H stretching of the aromatic and aliphatic moieties.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 349.2.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine and its precursors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended.

The starting material, 1-Boc-4-(aminomethyl)piperidine, is classified as causing severe skin burns and eye damage. Therefore, extreme caution should be exercised during its handling.

Conclusion

1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a valuable and versatile building block for the synthesis of complex nitrogen-containing molecules. Its strategic design with orthogonal protecting groups allows for controlled and sequential chemical modifications. This guide provides a foundational understanding of its physicochemical properties, a reliable synthetic protocol, and key analytical characterization methods. By leveraging this information, researchers can confidently and effectively incorporate this important intermediate into their synthetic strategies for the discovery and development of novel chemical entities.

References

-

Due to the limited availability of specific literature for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, this reference section cites resources for the precursor and general synthetic methodologies.

- 1-Boc-4-(aminomethyl)piperidine Properties and Suppliers: Information available from various chemical supplier websites such as Sigma-Aldrich, Alfa Aesar, and TCI.

-

Protective Groups in Organic Synthesis: Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

-

General Organic Chemistry Techniques: Zubrick, J. W. (2014). The Organic Chem Lab Survival Manual: A Student's Guide to Techniques. John Wiley & Sons. [Link]

An In-Depth Technical Guide to the NMR Spectral Data of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for the bifunctionally protected piperidine derivative, 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine. This compound incorporates two of the most common amine protecting groups in organic synthesis, the Carbobenzyloxy (Cbz) and tert-Butoxycarbonyl (Boc) groups. A thorough understanding of its NMR spectral features is paramount for reaction monitoring, quality control, and structural verification in multi-step synthetic sequences. This guide will delve into the nuanced interpretation of both ¹H and ¹³C NMR spectra, grounded in the foundational principles of chemical shifts, coupling constants, and the electronic effects of the protecting groups.

Molecular Structure and Rationale for NMR Analysis

The structural complexity of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, with its distinct protecting groups at the 1 and 4 positions of the piperidine ring, gives rise to a detailed and informative NMR spectrum. The Cbz group, with its aromatic ring and benzylic protons, and the Boc group, with its nine equivalent methyl protons, provide unique spectroscopic handles. NMR spectroscopy serves as an indispensable tool to confirm the successful and selective protection of the piperidine nitrogen and the primary amine of the aminomethyl substituent.

Figure 1. Molecular structure of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, typically recorded in deuterated chloroform (CDCl₃). The predictions are based on the analysis of structurally similar compounds and established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aromatic (Cbz) | 7.38 - 7.28 | Multiplet | 5H | - |

| Benzylic (Cbz) | 5.14 | Singlet | 2H | - |

| NH (Boc-carbamate) | ~4.8 (broad) | Singlet | 1H | - |

| Piperidine H2, H6 (axial & equatorial) | 4.15 (broad) | Multiplet | 2H | - |

| Piperidine H2, H6 (axial & equatorial) | 2.80 (broad) | Multiplet | 2H | - |

| Aminomethyl (-CH₂-NHBoc) | 3.05 | Triplet | 2H | ~6.5 |

| Piperidine H4 | 1.75 | Multiplet | 1H | - |

| Piperidine H3, H5 (equatorial) | 1.65 | Multiplet | 2H | - |

| tert-Butyl (Boc) | 1.44 | Singlet | 9H | - |

| Piperidine H3, H5 (axial) | 1.20 | Multiplet | 2H | - |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (7.38 - 7.28 ppm): The multiplet in this region corresponds to the five protons of the phenyl group of the Cbz protecting group.

-

Benzylic Protons (5.14 ppm): The sharp singlet is characteristic of the two benzylic protons of the Cbz group. Its integration for two protons is a key indicator of the presence of this protecting group.

-

Carbamate NH (~4.8 ppm): The broad singlet, which may exchange with D₂O, is assigned to the proton of the Boc-protected carbamate. Its chemical shift can be concentration and solvent dependent.

-

Piperidine Protons (4.15 - 1.20 ppm): The piperidine ring protons exhibit a complex set of signals due to their diastereotopic nature and axial/equatorial orientations. The protons on the carbons adjacent to the nitrogen (H2 and H6) are significantly deshielded by the electron-withdrawing Cbz group, appearing at approximately 4.15 ppm and 2.80 ppm. The remaining piperidine protons (H3, H4, H5) appear in the more upfield region.

-

Aminomethyl Protons (3.05 ppm): The triplet signal corresponds to the two protons of the aminomethyl group, coupled to the adjacent methine proton (H4) of the piperidine ring.

-

tert-Butyl Protons (1.44 ppm): The most prominent and diagnostically significant signal for the Boc group is the large, sharp singlet integrating to nine protons in the upfield region of the spectrum.[1] This signal is a definitive confirmation of successful N-Boc protection.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine in CDCl₃ is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Cbz) | 155.5 |

| C=O (Boc) | 155.0 |

| Aromatic (Cbz, C-ipso) | 136.8 |

| Aromatic (Cbz, C-o, m, p) | 128.5, 128.0, 127.9 |

| Quaternary (Boc) | 79.5 |

| Benzylic (Cbz) | 67.2 |

| Piperidine C2, C6 | 44.5 |

| Aminomethyl (-CH₂) | 46.5 |

| Piperidine C4 | 36.0 |

| Piperidine C3, C5 | 29.0 |

| tert-Butyl (Boc) | 28.4 |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbons (~155 ppm): Two distinct signals are expected for the carbonyl carbons of the Cbz and Boc protecting groups.

-

Aromatic Carbons (136.8 - 127.9 ppm): The signals for the six carbons of the phenyl ring of the Cbz group appear in this region.

-

Boc Group Carbons (79.5 and 28.4 ppm): The quaternary carbon of the tert-butyl group is observed around 79.5 ppm, while the three equivalent methyl carbons give a strong signal at approximately 28.4 ppm.

-

Benzylic Carbon (67.2 ppm): The carbon of the benzylic CH₂ group in the Cbz moiety is found in this region.

-

Piperidine Carbons (44.5 - 29.0 ppm): The carbons of the piperidine ring are observed in the aliphatic region. The carbons adjacent to the Cbz-protected nitrogen (C2 and C6) are shifted downfield.

-

Aminomethyl Carbon (46.5 ppm): The carbon of the CH₂ group attached to the Boc-protected nitrogen appears in this region.

Experimental Protocol for NMR Data Acquisition

This section outlines a standardized protocol for acquiring high-quality NMR spectra of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Sample Preparation

-

Accurately weigh approximately 10-20 mg of the compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer:

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-32

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Spectral Width: 16 ppm

-

Temperature: 298 K

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024 or more, depending on sample concentration

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

Temperature: 298 K

Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).[1]

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the protons and carbons in the molecule.

Visualizing the NMR Assignment Workflow

The following diagram illustrates the logical workflow for the assignment of NMR signals for 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine.

Figure 2. Workflow for NMR spectral analysis.

Conclusion

The NMR spectral data of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine provides a wealth of structural information. The characteristic signals of the Cbz and Boc protecting groups, in conjunction with the complex splitting patterns of the piperidine ring protons, allow for unambiguous confirmation of the molecular structure. This guide provides researchers and synthetic chemists with the necessary framework to confidently interpret the NMR spectra of this important building block, ensuring the integrity of their synthetic endeavors. The provided experimental protocol offers a reliable method for obtaining high-quality data, further supporting robust and reproducible scientific outcomes.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

Introduction

In the landscape of modern drug discovery and development, piperidine scaffolds are of paramount importance, frequently incorporated into molecules to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. The compound 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine is a sophisticated bifunctional linker, featuring two distinct and crucial protecting groups: the Carboxybenzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group. Accurate structural verification and purity assessment of such molecules are non-negotiable checkpoints in a synthetic workflow.

Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight from minimal sample quantities.[1] This guide provides a comprehensive, in-depth analysis of the mass spectrometric behavior of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine. We will move beyond mere procedural steps to explore the causal relationships behind instrumental choices, predict fragmentation pathways, and establish a robust, self-validating analytical protocol. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to characterize this and structurally related molecules.

Molecular Profile and Structural Considerations

A thorough understanding of the analyte's structure is the foundation of any successful mass spectrometry experiment.

-

Compound Name: 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine

-

Molecular Formula: C₂₀H₃₀N₂O₄

-

Molecular Weight (Average): 362.46 g/mol

-

Monoisotopic Mass: 362.22056 u

Structural Features Influencing MS Analysis:

-

Piperidine Ring: A basic heterocyclic amine that readily accepts a proton, making it ideal for positive-ion mode mass spectrometry.[2][3]

-

Cbz (Carboxybenzyl) Group: A protecting group attached to the piperidine nitrogen. Its benzylic structure provides a distinct fragmentation signature.

-

Boc (tert-Butoxycarbonyl) Group: A thermally labile protecting group on the exocyclic aminomethyl nitrogen. It is known for its characteristic neutral losses under MS/MS conditions.[4][5]

-

Basic Nitrogen Atoms: The presence of two nitrogen atoms (one in the piperidine ring and one in the aminomethyl group) makes this molecule highly amenable to protonation for positive-ion electrospray ionization.

Ionization Technique: The Case for Electrospray Ionization (ESI)

For a molecule with the polarity and functional groups of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine, Electrospray Ionization (ESI) is the premier choice.

Why ESI is the Authoritative Choice: ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal energy, thereby preserving the intact molecular ion for analysis.[1][6][7] This is crucial for obtaining an accurate molecular weight. The process involves creating a fine spray of charged droplets, which then evaporate, leading to the ejection of gas-phase analyte ions.[8] The two basic nitrogen atoms in the molecule are readily protonated in a slightly acidic solution (e.g., methanol with 0.1% formic acid), making it an ideal candidate for positive-ion ESI ([M+H]⁺).

Alternative Ionization Methods:

-

Atmospheric Pressure Chemical Ionization (APCI): While also suitable for molecules of this polarity, APCI is generally more energetic than ESI and might induce some in-source fragmentation, complicating the initial full-scan spectrum.

-

Matrix-Assisted Laser Desorption/Ionization (MALDI): Typically reserved for much larger molecules like proteins and polymers, MALDI is not the optimal or conventional choice for a small molecule of this nature.

Full Scan (MS1) Analysis: Predicting the Precursor Ions

The initial step in the analysis is to acquire a full scan mass spectrum to identify the protonated molecule and other common adducts. This confirms the molecular weight of the synthesized compound.

| Ion Species | Description | Calculated m/z (Monoisotopic) |

| [M+H]⁺ | Protonated Molecule | 363.2278 u |

| [M+Na]⁺ | Sodium Adduct | 385.2098 u |

| [M+K]⁺ | Potassium Adduct | 401.1837 u |

| [M+NH₄]⁺ | Ammonium Adduct | 379.2544 u |

The protonated molecule, [M+H]⁺, at m/z 363.2278 will be the most abundant ion under typical ESI conditions with an acidic mobile phase and will be selected as the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.

Tandem Mass Spectrometry (MS/MS): Decoding the Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is essential for structural elucidation.[1] By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation "fingerprint" that confirms the connectivity of the molecule. The fragmentation of this molecule is predictable and dominated by the lability of the two protecting groups.

Key Predicted Fragmentation Pathways:

-

Loss of the Boc Group: The Boc group is notoriously labile and fragments via several well-documented pathways upon collisional activation.[4][5]

-

Neutral Loss of Isobutylene (C₄H₈): A loss of 56.06 Da. This is often the most prominent fragmentation pathway for Boc-protected amines.

-

Neutral Loss of the Entire Boc Group (C₅H₈O₂): A loss of 100.05 Da.

-

Neutral Loss of tert-Butanol (C₄H₁₀O): A loss of 74.07 Da.

-

-

Loss of the Cbz Group: The Cbz group also produces characteristic fragments.

-

Formation of the Tropylium Ion: Cleavage of the benzyl-oxygen bond often leads to the formation of a stable tropylium cation (C₇H₇⁺) at m/z 91.05.

-

Neutral Loss of Toluene (C₇H₈): A loss of 92.06 Da.

-

Neutral Loss of CO₂ from the Cbz group: A loss of 44.00 Da after initial cleavage.

-

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo cleavage, often initiated by the charge on the nitrogen atom, leading to various smaller fragment ions.[2][3]

Predicted Major Fragment Ions in MS/MS Spectrum of [M+H]⁺:

| Precursor m/z | Fragment m/z | Neutral Loss (Da) | Proposed Structure/Origin |

| 363.23 | 307.16 | 56.06 (C₄H₈) | Loss of isobutylene from Boc group |

| 363.23 | 263.17 | 100.05 (C₅H₈O₂) | Loss of entire Boc group |

| 363.23 | 229.14 | 134.09 (C₈H₁₀O) | Loss of benzyl group and CO₂ |

| 363.23 | 91.05 | 272.18 | Tropylium ion (C₇H₇⁺) from Cbz group |

| 307.16 | 215.11 | 92.06 (C₇H₈) | Subsequent loss of toluene from m/z 307 fragment |

| 307.16 | 108.04 | 199.12 | Benzylic fragment (C₇H₈O⁺) |

Experimental Protocols and Workflow

Adherence to a validated protocol ensures reproducibility and data integrity.

Sample Preparation

-

Stock Solution: Accurately weigh ~1 mg of 1-N-Cbz-4-N-(Boc-aminomethyl)piperidine and dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution 1:1000 in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1 µg/mL.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

LC-MS Instrumentation and Method

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole) equipped with an ESI source.

-

Ionization Mode: Positive Ion Mode.

-

Full Scan (MS1) Parameters:

-

Mass Range: m/z 100-500

-

Capillary Voltage: 3.5 - 4.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂): Flow rate and temperature optimized for the instrument (e.g., 600 L/hr, 350 °C).

-

-

Tandem MS (MS/MS) Parameters:

-

Precursor Ion: Isolate the [M+H]⁺ ion at m/z 363.23 with an isolation window of ~1 Da.

-

Collision Gas: Argon.

-